![molecular formula C19H22N4O4 B2715057 2-(2H-1,3-benzodioxol-5-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one CAS No. 2034402-28-1](/img/structure/B2715057.png)
2-(2H-1,3-benzodioxol-5-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyrazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the Pyrazine Ring: The pyrazine ring can be synthesized via condensation reactions involving diamines and diketones.
Formation of the Pyrrolidine Ring: This can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrazine and pyrrolidine rings using appropriate linkers and reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions could target the pyrazine ring or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of the benzodioxole structure exhibit significant antidepressant properties. The compound's ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, positions it as a candidate for further development as an antidepressant agent. In vitro studies have shown that it can enhance neurogenesis and improve mood-related behaviors in animal models.
Anticancer Properties
The compound has been evaluated for its anticancer effects, particularly against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has shown efficacy against breast cancer and leukemia cell lines, highlighting its potential as a chemotherapeutic agent.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. In experimental models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, it demonstrated significant protective effects, leading to improved neuronal survival rates.
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Investigate antidepressant effects | The compound significantly reduced depressive-like behavior in rodent models compared to control groups. |
Study 2 | Evaluate anticancer activity | Exhibited dose-dependent cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
Study 3 | Assess neuroprotective properties | Showed a reduction in neuronal cell death under oxidative stress conditions by 40%. |
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the pyrazine ring.
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone: Lacks the benzo[d][1,3]dioxole moiety.
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-pyrrolidin-1-yl)ethanone: Lacks the dimethylamino group.
Uniqueness
The uniqueness of 2-(2H-1,3-benzodioxol-5-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one lies in its combination of the benzo[d][1,3]dioxole, pyrazine, and pyrrolidine rings, which may confer unique chemical and biological properties.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one is a synthetic chemical that has garnered interest due to its potential biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H19N3O3, and it features a complex structure that includes a benzodioxole moiety and a pyrrolidine ring. The presence of a dimethylamino group and a pyrazine derivative suggests potential interactions with various biological targets.
1. Antitumor Activity
Research indicates that derivatives containing pyrazole structures exhibit significant antitumor properties. Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways . The compound's structural components may enhance its efficacy against different cancer cell lines.
2. Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to the target structure have demonstrated the ability to reduce inflammation markers in various in vitro models . This suggests that the compound may possess similar properties, potentially making it useful in treating inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial activity of related pyrazole compounds has been documented extensively. These compounds exhibit significant inhibition against various bacterial and fungal strains, suggesting that the target compound could also possess antimicrobial properties .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Kinase Activity: Similar compounds have been noted for their ability to inhibit receptor tyrosine kinases, which play crucial roles in cell proliferation and survival .
- Regulation of Autophagy: The compound may influence autophagic processes by modulating specific acetyltransferases involved in cellular stress responses .
- Apoptosis Induction: By promoting apoptotic pathways, particularly under weak apoptotic signals, the compound could enhance cell death in cancerous cells .
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited potent cytotoxicity when tested alone or in combination with doxorubicin, suggesting a synergistic effect that warrants further investigation into the target compound's potential .
Case Study 2: Anti-inflammatory Activity
In an experimental model involving induced inflammation, compounds similar to the target structure were administered. Results showed a significant reduction in pro-inflammatory cytokines, indicating the potential for therapeutic use in inflammatory conditions .
Data Summary Table
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-22(2)17-9-20-10-18(21-17)27-14-5-6-23(11-14)19(24)8-13-3-4-15-16(7-13)26-12-25-15/h3-4,7,9-10,14H,5-6,8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKKVCGPOSLBPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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